

Application Notes and Protocols: GT-055 against ESBL-producing E. coli

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Compound of Interest

Compound Name: GT-055

Cat. No.: B14913460

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Introduction

Extended-spectrum β -lactamase (ESBL)-producing *Escherichia coli* represents a significant global health threat due to its resistance to numerous β -lactam antibiotics. **GT-055** is a novel, non- β -lactam β -lactamase inhibitor of the diazabicyclooctane class.^[1] It is specifically designed to be used in combination with the siderophore cephalosporin, GT-1 (also known as LCB10-0200), to combat infections caused by multidrug-resistant Gram-negative bacteria, including ESBL-producing *E. coli*.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **GT-055** in combination with GT-1 against these challenging pathogens.

GT-055 on its own demonstrates some intrinsic activity against *E. coli*.^{[1][4]} However, its primary role is to restore the efficacy of GT-1 by inhibiting a broad spectrum of β -lactamases, including various ESBLs such as CTX-M, SHV, and DHA-1.^[4] The partner drug, GT-1, employs a "Trojan horse" mechanism, utilizing the bacterium's own iron-uptake systems to gain entry into the cell.^[1]

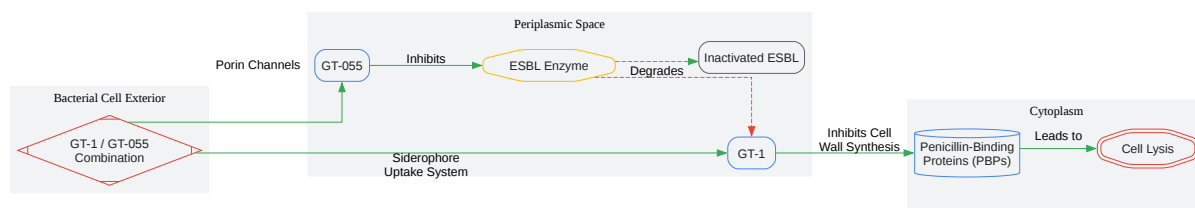
Mechanism of Action

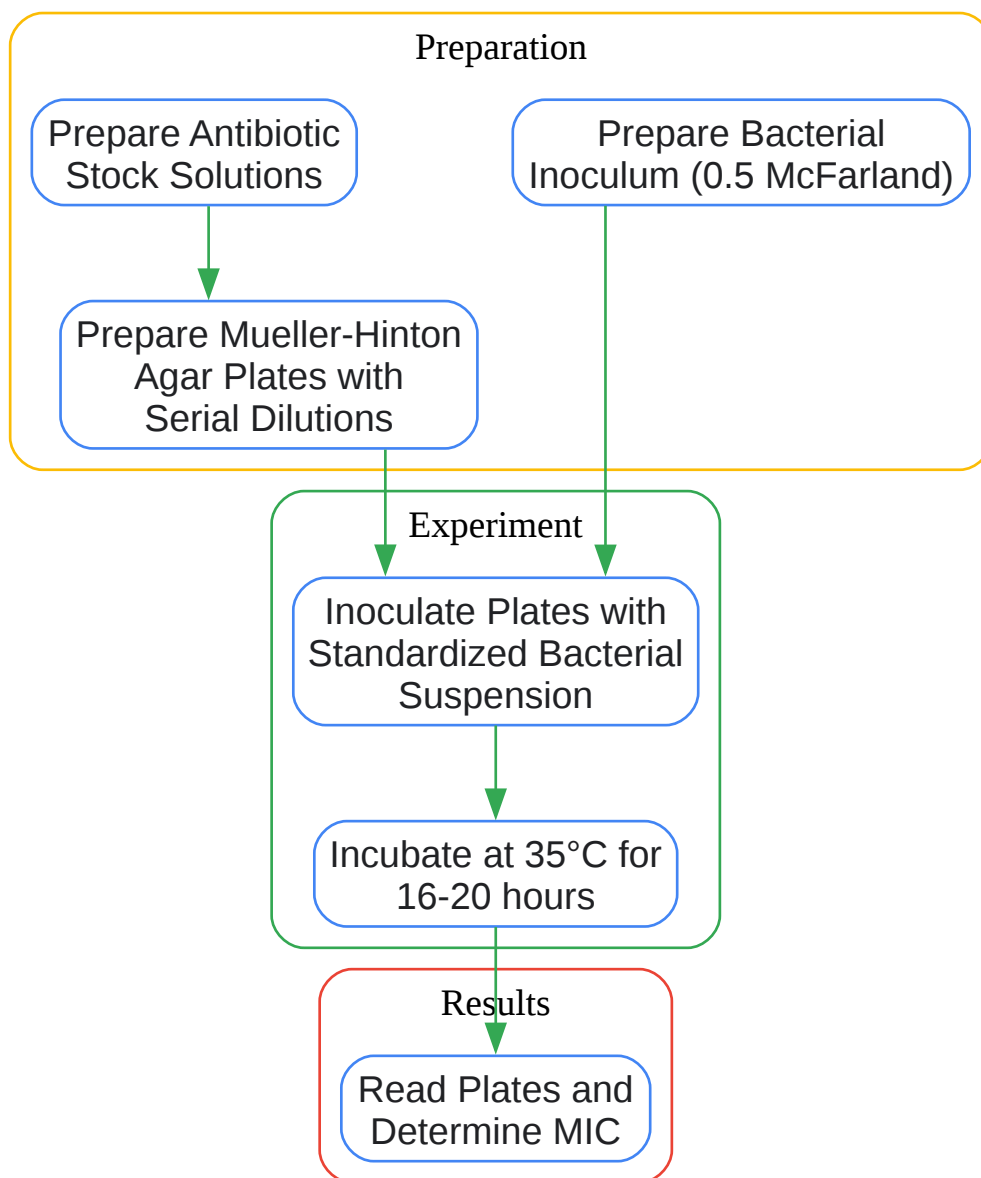
The synergistic activity of the GT-1/**GT-055** combination relies on a dual-pronged attack:

- **Bacterial Entry via Siderophore Uptake System (GT-1):** GT-1 is a siderophore-cephalosporin conjugate. Siderophores are small molecules with a high affinity for iron, which bacteria

secrete to scavenge this essential nutrient from their environment. GT-1 mimics these natural siderophores, and as a result, is actively transported across the outer membrane of *E. coli* through its iron-uptake channels. This "Trojan horse" strategy allows GT-1 to bypass typical resistance mechanisms like porin channel mutations and accumulate at its target site, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.

- **β-Lactamase Inhibition (GT-055):** ESBL-producing *E. coli* are resistant to many cephalosporins because they produce enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. **GT-055** is a potent inhibitor of these β-lactamases. By binding to and inactivating the ESBLs in the periplasmic space, **GT-055** protects GT-1 from degradation, allowing it to effectively reach and inhibit the PBPs.





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References

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- 4. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β -Lactamase Inhibitor, GT-055, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
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